molecular formula C23H34O16 B15138364 methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

Cat. No.: B15138364
M. Wt: 566.5 g/mol
InChI Key: WBFTYMQVABCVIU-WECBLGBSSA-N
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Description

Methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[44002,4]dec-7-ene-7-carboxylate is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.

    Glycosylation: The attachment of sugar moieties is done using glycosyl donors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves:

    Optimization of reaction conditions: Temperature, pressure, and solvent choice are crucial.

    Purification techniques: Methods such as crystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.

Biology

In biology, the compound’s interactions with biological molecules are of interest. It can be used to study enzyme-substrate interactions and metabolic pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, the compound can be used in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve hydrogen bonding, van der Waals forces, and covalent bonding. The pathways involved depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure and multiple functional groups. This makes it highly versatile and useful in various scientific and industrial applications.

Properties

Molecular Formula

C23H34O16

Molecular Weight

566.5 g/mol

IUPAC Name

methyl (1S,2R,4S,5S,6S,10S)-5-hydroxy-2-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate

InChI

InChI=1S/C23H34O16/c1-23-10-9(13(27)18(23)39-23)6(19(32)33-2)4-34-20(10)38-22-17(31)15(29)12(26)8(37-22)5-35-21-16(30)14(28)11(25)7(3-24)36-21/h4,7-18,20-22,24-31H,3,5H2,1-2H3/t7-,8-,9-,10-,11-,12-,13+,14+,15+,16-,17-,18+,20+,21-,22+,23-/m1/s1

InChI Key

WBFTYMQVABCVIU-WECBLGBSSA-N

Isomeric SMILES

C[C@@]12[C@@H]3[C@H]([C@@H]([C@@H]1O2)O)C(=CO[C@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)OC

Canonical SMILES

CC12C3C(C(C1O2)O)C(=COC3OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)OC

Origin of Product

United States

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